
6-bromo-N-methyl-1H-indazol-3-amine
描述
6-bromo-N-methyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
6-Bromo-N-methyl-1H-indazol-3-amine features a bicyclic structure with a bromine atom at the 6-position and a methyl group at the nitrogen atom of the indazole ring. Its molecular formula is with a molecular weight of approximately 226.07 g/mol. The compound's unique chemical properties stem from its specific substitution pattern, influencing both its reactivity and biological activity.
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have demonstrated that this compound exhibits promising antitumor properties. For instance, in a study evaluating various indazole derivatives, this compound displayed significant inhibitory effects against human chronic myeloid leukemia (K562) cells, with an IC50 value of 5.15 µM, indicating its potential as an effective anticancer agent. The compound was shown to induce apoptosis and alter cell cycle distribution by inhibiting proteins related to the p53/MDM2 pathway .
Mechanism of Action
The mechanism underlying the antitumor activity involves the modulation of apoptosis-related proteins. Specifically, treatment with this compound resulted in decreased expression of Bcl-2 (an anti-apoptotic protein) and increased levels of Bax (a pro-apoptotic protein), suggesting a shift towards pro-apoptotic signaling pathways . Additionally, it has been noted that this compound affects cell cycle progression by increasing the G0/G1 population while decreasing S phase cells, further supporting its role as an antitumor agent .
Enzyme Inhibition Studies
Cytochrome P450 Inhibition
Another significant application of this compound lies in its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. Understanding its binding affinity to these enzymes is crucial for elucidating its pharmacological profile and therapeutic potential. Inhibition of CYP1A2 can influence drug metabolism, making this compound relevant in pharmacokinetic studies.
Future Research Directions
Given the promising results associated with this compound, future research should focus on:
- Mechanistic Studies : Further elucidation of its mechanisms of action in cancer cell lines.
- In Vivo Studies : Evaluating the efficacy and safety profiles through animal models.
- Structural Modifications : Investigating how modifications to the compound's structure could enhance its biological activity or reduce toxicity.
化学反应分析
Substitution Reactions
The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.
Mechanistic Insights :
-
NAS proceeds via a two-step mechanism involving a Meisenheimer intermediate in polar aprotic solvents .
-
Suzuki coupling utilizes oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination .
Reduction Reactions
The bromine atom can be selectively reduced under controlled conditions.
Reagent | Conditions | Product |
---|---|---|
Lithium aluminum hydride | Anhydrous THF, 0–25°C | 6-Hydro-N-methyl-1H-indazol-3-amine. |
Sodium borohydride | Methanol, reflux | Partial reduction observed. |
Applications : Dehalogenation enables the synthesis of unsubstituted indazole derivatives for further functionalization.
Oxidation Reactions
The methylamine group and indazole ring exhibit oxidation sensitivity.
Reagent | Outcome |
---|---|
Potassium permanganate | N-Methyl group oxidized to N-oxide. |
Chromium trioxide | Ring oxidation, yielding hydroxylated byproducts. |
Caution : Over-oxidation can lead to decomposition, requiring careful stoichiometric control.
Metalation and Grignard Reactions
The indazole core participates in organometallic transformations.
Reaction | Reagents | Product |
---|---|---|
Metalation | LDA, THF, -78°C | Lithiated intermediate for electrophilic substitution . |
Grignard Addition | RMgX (alkyl/aryl) | Alkyl/aryl groups introduced at reactive positions . |
Example : Lithiation at the 4-position followed by quenching with electrophiles (e.g., CO<sub>2</sub>) generates carboxylated derivatives .
Cyclization and Halogenation
The compound serves as a scaffold for complex heterocycles.
Reaction | Conditions | Outcome |
---|---|---|
Cyclization | CuI, DMF, 120°C | Fused tricyclic indazoles . |
Bromination | Br<sub>2</sub>, Fe catalyst | Additional bromine incorporation at activated positions . |
Applications : Cyclized products show enhanced bioactivity in kinase inhibition studies .
Stability and Reactivity Trends
属性
分子式 |
C8H8BrN3 |
---|---|
分子量 |
226.07 g/mol |
IUPAC 名称 |
6-bromo-N-methyl-1H-indazol-3-amine |
InChI |
InChI=1S/C8H8BrN3/c1-10-8-6-3-2-5(9)4-7(6)11-12-8/h2-4H,1H3,(H2,10,11,12) |
InChI 键 |
JOAJLTRLSSFKJV-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NNC2=C1C=CC(=C2)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。